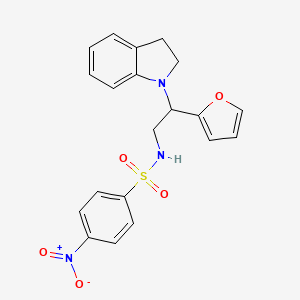
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Toxicity Studies
Research often investigates the environmental exposure and potential toxicity of complex chemical compounds. Studies might focus on how such compounds, once released into the environment, can affect human health or ecosystems. For instance, investigations into organophosphorus and pyrethroid pesticides examine their prevalence in residential areas and their neurotoxic effects, highlighting the importance of understanding chemical exposure levels and associated health risks (Babina et al., 2012); (Barr et al., 2010).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism, excretion, and pharmacokinetics of pharmaceuticals is crucial in drug development. Studies in this area can provide insights into how drugs are processed in the body, which influences dosage, administration routes, and potential for side effects. For example, the metabolism and excretion of INCB018424, a Janus tyrosine kinase 1/2 inhibitor, were explored to understand its behavior in human subjects (Shilling et al., 2010).
Biomarker and Exposure Analysis
Research into biomarkers of exposure to environmental chemicals can aid in assessing human health risks. Identifying and quantifying metabolites in biological samples helps understand exposure levels to various compounds, including pesticides or industrial chemicals. This research is pivotal for public health policy and regulation development to mitigate exposure risks (Fortin et al., 2008).
Neurological Receptor Studies
Compounds can also be studied for their potential to bind to specific neurological receptors, offering insights into their therapeutic potential or neurotoxic risks. For instance, WAY-100635 has been utilized to study 5-HT1A receptors in the brain, which has implications for understanding and treating psychiatric disorders (Pike et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the mitogen-activated protein kinase 1 .
Mode of Action
It is likely that it interacts with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence signal transduction pathways within the cell .
Pharmacokinetics
Similar compounds have shown varied absorption, distribution, metabolism, and excretion profiles .
Result of Action
Based on its potential interaction with protein kinases, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-8-14-16-12/h3-8,10H,1-2H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGFWJMMNFCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)


![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2878532.png)
![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)



![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)

